molecular formula C12H17NO2 B14834413 2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide

2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide

Cat. No.: B14834413
M. Wt: 207.27 g/mol
InChI Key: VCUJEAWXGDASKM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a hydroxyl group, an isopropyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-isopropylbenzoic acid and N,N-dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride.

    Amidation: The acid chloride is then reacted with N,N-dimethylamine to form the desired benzamide compound. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide moiety play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methyl-N,N-dimethylbenzamide
  • 2-Hydroxy-5-tert-butyl-N,N-dimethylbenzamide
  • 2-Hydroxy-5-ethyl-N,N-dimethylbenzamide

Uniqueness

2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-hydroxy-N,N-dimethyl-5-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO2/c1-8(2)9-5-6-11(14)10(7-9)12(15)13(3)4/h5-8,14H,1-4H3

InChI Key

VCUJEAWXGDASKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)N(C)C

Origin of Product

United States

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